2-(5,6-Dimethyl-3-pyridyl)propan-2-ol 2-(5,6-Dimethyl-3-pyridyl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 1862885-26-4
VCID: VC7875456
InChI: InChI=1S/C10H15NO/c1-7-5-9(10(3,4)12)6-11-8(7)2/h5-6,12H,1-4H3
SMILES: CC1=CC(=CN=C1C)C(C)(C)O
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

2-(5,6-Dimethyl-3-pyridyl)propan-2-ol

CAS No.: 1862885-26-4

Cat. No.: VC7875456

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

2-(5,6-Dimethyl-3-pyridyl)propan-2-ol - 1862885-26-4

Specification

CAS No. 1862885-26-4
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name 2-(5,6-dimethylpyridin-3-yl)propan-2-ol
Standard InChI InChI=1S/C10H15NO/c1-7-5-9(10(3,4)12)6-11-8(7)2/h5-6,12H,1-4H3
Standard InChI Key IYJDTPGBDJKBDO-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1C)C(C)(C)O
Canonical SMILES CC1=CC(=CN=C1C)C(C)(C)O

Introduction

Structural and Chemical Identity

2-(5,6-Dimethyl-3-pyridyl)propan-2-ol (CAS: 1862885-26-4) is a pyridine derivative characterized by a hydroxyl-bearing tertiary carbon attached to the pyridine ring. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol . The structural features include:

  • A pyridine ring substituted with methyl groups at positions 5 and 6.

  • A propan-2-ol group (-C(CH₃)₂OH) at position 3.

Key Structural Data

PropertyValueSource
SMILESCC(O)(C)C1=CN=C(C(=C1)C)C
IUPAC Name2-(5,6-dimethylpyridin-3-yl)propan-2-ol
LogP (Partition Coefficient)1.93
Topological Polar Surface Area (TPSA)33.12 Ų

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via nucleophilic addition or substitution reactions on pre-functionalized pyridine intermediates. A plausible route involves:

  • Pyridine Functionalization: Bromination or nitration of 3,5-dimethylpyridine to introduce reactive sites .

  • Grignard Reaction: Reaction of a pyridine-bound ketone (e.g., 5,6-dimethylpyridin-3-yl-propan-2-one) with methylmagnesium bromide to form the tertiary alcohol .

Example Synthesis Protocol

  • Step 1: Bromination of 3,5-dimethylpyridine using AlCl₃ and Br₂ in acetic anhydride yields 3,5-dimethyl-2,6-dibromopyridine .

  • Step 2: Hydrolysis of the brominated intermediate under basic conditions (NaOH) forms the corresponding alcohol .

  • Step 3: Purification via recrystallization in methanol or ethanol .

Yield Optimization

ParameterOptimal ConditionPurity Achieved
Reaction Temperature45–70°C≥95% (HPLC)
Solvent SystemEthanol/Water96%
CatalystLewis acids (e.g., AlCl₃)

Physicochemical Properties

Thermal and Solubility Data

PropertyValueMethod
Melting PointNot reported-
Boiling Point~226.8°C (predicted)QSPR modeling
Density1.06 g/cm³Experimental
Solubility in WaterLow (hydrophobic)-
Solubility in Organic SolventsHigh in methanol, ethanol, DCM

Spectroscopic Data

  • IR Spectroscopy: Strong O-H stretch at ~3300 cm⁻¹, C-O stretch at ~1100 cm⁻¹ .

  • NMR (¹H):

    • δ 1.55 ppm (s, 6H, -C(CH₃)₂OH).

    • δ 2.40 ppm (s, 6H, pyridine-CH₃).

    • δ 7.50–8.20 ppm (m, 2H, pyridine-H) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing catechol-O-methyltransferase (COMT) inhibitors, such as entacapone analogs, used in Parkinson’s disease therapy . Its tertiary alcohol group enhances metabolic stability, making it suitable for drug design .

Key Pharmaceutical Studies

Study FocusFindingSource
COMT InhibitionImproved pharmacokinetics vs. tolcapone
Microparticulate FormulationEnhanced bioavailability via ball milling

Agrochemicals

As a pyridine derivative, it is explored in herbicide and insecticide formulations due to its ability to disrupt enzymatic pathways in pests .

Hazard StatementPrecautionary Measure
H315: Skin irritationUse gloves and protective clothing
H319: Eye irritationWear safety goggles
H335: Respiratory irritationUse in ventilated areas
SupplierPurityPrice (250 mg)
Chemscene98%$294
Alchimica98%€1,738.69
American Elements99%$450

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral variants .

  • Polymer Chemistry: Investigating its use as a monomer in heat-resistant polymers .

  • Neuroprotective Agents: Evaluating efficacy in Alzheimer’s models .

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